1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene
Overview
Description
1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene is an organohalide compound with the molecular formula C7H2Cl2F3I It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the iodination of 1,5-dichloro-3-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically requires a solvent like acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or sodium periodate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Products include iodoso or iodyl compounds.
Reduction Reactions: Products include the corresponding hydrocarbon derivatives.
Scientific Research Applications
1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeling agent in biological assays due to the presence of iodine.
Medicine: Explored for its potential use in the development of diagnostic imaging agents and therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-iodo-3-(trifluoromethyl)benzene depends on the specific application and the target molecule. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of other functional groups. In oxidation reactions, the compound undergoes transformation to higher oxidation states, which can alter its reactivity and interaction with other molecules. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
- 1-Iodo-3-(trifluoromethyl)benzene
- 3,5-Dichloro-2-iodo-4-(trifluoromethyl)benzene
Uniqueness
1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, provides a distinct set of electronic and steric properties that can be leveraged in various chemical transformations and applications.
Properties
IUPAC Name |
1,5-dichloro-2-iodo-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTFCEXFGOKBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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